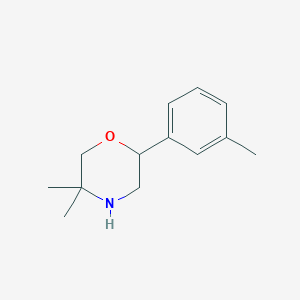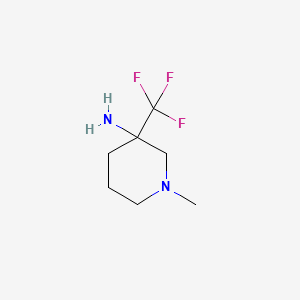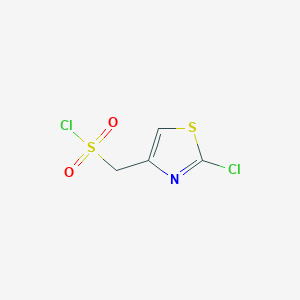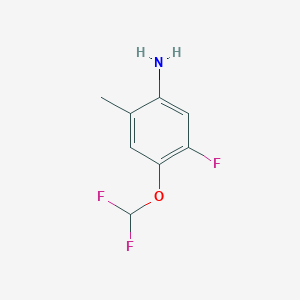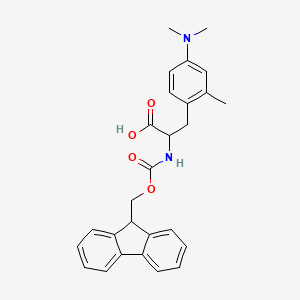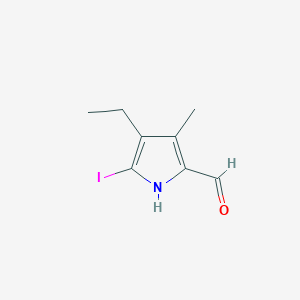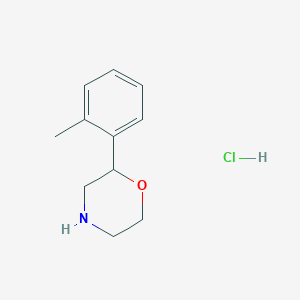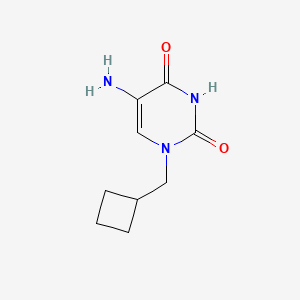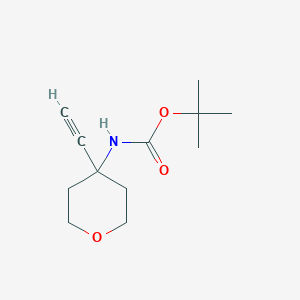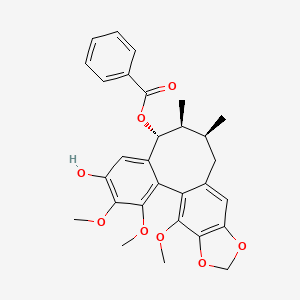
ArisanschininA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ArisanschininA is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ArisanschininA typically involves a series of complex chemical reactions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The process involves rigorous quality control measures to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: ArisanschininA undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its properties or to create derivatives with specific functions.
Common Reagents and Conditions: The reactions involving this compound often use reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions typically include controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction efficiency.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule, creating a range of new compounds with potentially useful properties.
Aplicaciones Científicas De Investigación
ArisanschininA has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: this compound is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of ArisanschininA involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, altering their activity and triggering various cellular pathways. These interactions can lead to changes in cell behavior, such as inhibition of cell proliferation or induction of apoptosis, which are important for its potential therapeutic effects.
Comparación Con Compuestos Similares
- Arsenic trioxide
- Arsenate
- Orpiment (As2S3)
- Realgar (As4S4)
Propiedades
Fórmula molecular |
C29H30O8 |
|---|---|
Peso molecular |
506.5 g/mol |
Nombre IUPAC |
[(8R,9S,10S)-5-hydroxy-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate |
InChI |
InChI=1S/C29H30O8/c1-15-11-18-12-21-26(36-14-35-21)27(33-4)22(18)23-19(13-20(30)25(32-3)28(23)34-5)24(16(15)2)37-29(31)17-9-7-6-8-10-17/h6-10,12-13,15-16,24,30H,11,14H2,1-5H3/t15-,16-,24+/m0/s1 |
Clave InChI |
ROUSRNVPQIWEFP-CCHLGUQTSA-N |
SMILES isomérico |
C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@H]1C)OC(=O)C5=CC=CC=C5)O)OC)OC)OC)OCO3 |
SMILES canónico |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)OC(=O)C5=CC=CC=C5)O)OC)OC)OC)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol](/img/structure/B15239045.png)
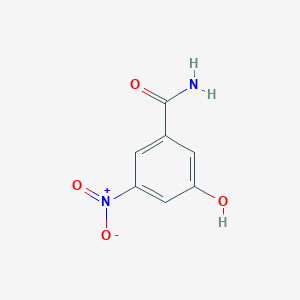

![tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methylbut-3-enyl]pyrrolidine-1-carboxylate](/img/structure/B15239068.png)
![[2-(Difluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B15239070.png)
